molecular formula C17H26N4O3 B1411522 tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate CAS No. 2108527-05-3

tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate

Cat. No.: B1411522
CAS No.: 2108527-05-3
M. Wt: 334.4 g/mol
InChI Key: YXTVSFNRKMBPKW-UHFFFAOYSA-N
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Description

tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C16H26N4O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine ring.

    Hydrazinocarbonylation: The hydrazinocarbonyl group is introduced by reacting the benzyl-substituted piperazine with hydrazine and carbon dioxide under controlled conditions.

    tert-Butyl protection: The final step involves protecting the carboxylate group with a tert-butyl group to form the desired compound.

Chemical Reactions Analysis

tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include alkyl halides and amines.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 4-[[4-(hydrazinecarbonyl)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)21-10-8-20(9-11-21)12-13-4-6-14(7-5-13)15(22)19-18/h4-7H,8-12,18H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTVSFNRKMBPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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